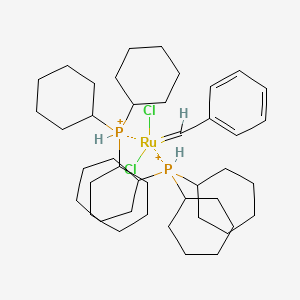

Grubbs Catalyst

描述

属性

IUPAC Name |

benzylidene(dichloro)ruthenium;tricyclohexylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.C7H6.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPBGYBHLCEVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74Cl2P2Ru+2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Grubbs Catalyst in Olefin Metathesis: A Mechanistic Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Olefin metathesis is a powerful organic reaction that involves the redistribution of alkylidene fragments between two alkenes.[1][2][3] This transformation, catalyzed by transition metal carbene complexes, has become an indispensable tool in synthetic chemistry for the formation of carbon-carbon double bonds, enabling the synthesis of complex molecules, polymers, and macrocycles.[3][4][5] Among the most successful catalysts for this reaction are the ruthenium-based complexes developed by Robert H. Grubbs.[5] Grubbs catalysts are prized for their remarkable functional group tolerance, stability in air and moisture, and compatibility with a broad array of solvents, making them highly versatile for both laboratory-scale synthesis and industrial applications.[1][5] This guide provides an in-depth exploration of the mechanism of action for various generations of Grubbs catalysts.

The Core Catalytic Cycle: The Chauvin Mechanism

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs complexes was first proposed by Yves Chauvin.[1][2] It proceeds via a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1][6][7][8] The catalytic cycle consists of two main phases: initiation and propagation.

1. Initiation: Formation of the Active Catalyst

The commercially available Grubbs catalysts are typically 16-electron ruthenium complexes and are considered "precatalysts."[7] To enter the catalytic cycle, the precatalyst must first generate a more reactive, coordinatively unsaturated 14-electron species.[7][8][9] This initiation step is crucial and often rate-determining for the overall reaction.[9][10]

There are two primary pathways for initiation, depending on the catalyst generation, substrate, and reaction conditions:

-

Dissociative Mechanism: The precatalyst first dissociates a ligand to form the 14-electron active species, which then coordinates with the incoming olefin. For first-generation Grubbs catalysts, this involves the dissociation of a phosphine (B1218219) (PCy₃) ligand.[11][12] For Hoveyda-Grubbs catalysts, the chelating ether oxygen dissociates from the ruthenium center.[13] This pathway is generally favored for sterically demanding olefins.[13][14]

-

Associative/Interchange Mechanism: The incoming olefin coordinates to the ruthenium center before or simultaneously with the departure of a ligand.[8][13] This "interchange" mechanism is often favored for smaller, less sterically hindered olefins and can lead to very fast precatalyst activation.[13][14]

2. Propagation: The Catalytic Turnover

Once the active 14-electron species is formed and coordinated to a substrate olefin, the propagation cycle begins.

-

Step 1: [2+2] Cycloaddition: The olefin and the ruthenium alkylidene undergo a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as a metallacyclobutane.[2][6] The formation of this intermediate is often the rate-determining step of the catalytic cycle.[10]

-

Step 2: [2+2] Cycloreversion: The metallacyclobutane intermediate then undergoes a retro-[2+2] cycloaddition.[6] This cleavage can occur in a productive manner to release a new olefin product and a new ruthenium alkylidene complex.

-

Step 3: Repeat: This new alkylidene complex can then react with another molecule of the substrate olefin (or the second olefin in a cross-metathesis reaction), continuing the catalytic cycle until the reactants are consumed.[1][6]

// Nodes Ru_Alkylidene [label="Active Catalyst\n[Ru]=CHR¹", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Olefin_Coordination [label="Olefin Complex\n([Ru]=CHR¹)(R²CH=CHR³)", fillcolor="#FBBC05", fontcolor="#202124"]; Metallacycle [label="Metallacyclobutane\nIntermediate", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Olefin_Coord [label="Product Complex\n([Ru]=CHR³)(R¹CH=CHR²)", fillcolor="#FBBC05", fontcolor="#202124"]; New_Ru_Alkylidene [label="New Catalyst\n[Ru]=CHR³", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ru_Alkylidene -> Olefin_Coordination [label="+ R²CH=CHR³"]; Olefin_Coordination -> Metallacycle [label="[2+2] Cycloaddition"]; Metallacycle -> New_Olefin_Coord [label="[2+2] Cycloreversion"]; New_Olefin_Coord -> Ru_Alkylidene [label="- R¹CH=CHR² (Product)", dir=back]; New_Olefin_Coord -> New_Ru_Alkylidene [style=invis]; // for positioning

// Cycle continuation Ru_Alkylidene -> New_Ru_Alkylidene [style=invis]; New_Ru_Alkylidene -> Ru_Alkylidene [label="Reacts with another\nolefin to restart cycle", style=dashed, constraint=false]; } } Figure 2: The Chauvin mechanism for olefin metathesis.

Generations of Grubbs Catalysts and Mechanistic Implications

The evolution of Grubbs catalysts has been driven by the need for higher activity, stability, and broader substrate scope.

-

First-Generation Grubbs Catalyst (G-I): Featuring two tricyclohexylphosphine (B42057) (PCy₃) ligands, G-I is relatively stable but requires phosphine dissociation to initiate.[3][12] Its activity is moderate compared to later generations.

-

Second-Generation this compound (G-II): In G-II, one PCy₃ ligand is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand.[3][15] This modification significantly increases the catalyst's thermal stability and activity, promoting the dissociation of the remaining phosphine ligand and accelerating the initiation rate.[3][15]

-

Hoveyda-Grubbs Catalysts (HG-I, HG-II): These catalysts feature a chelating isopropoxybenzylidene ligand, where the ether oxygen can coordinate to the ruthenium center.[5] This chelation replaces a phosphine ligand, leading to phosphine-free catalysts (in the case of HG-II) with enhanced stability and easier removal from reaction products.[5] Initiation occurs via dissociation of the Ru-Oxygen bond.[13]

-

Third-Generation this compound (G-III): To achieve even faster initiation, the remaining phosphine ligand in G-II is replaced with more labile ligands, such as pyridines.[5] These "fast-initiating" catalysts are particularly useful in applications like ring-opening metathesis polymerization (ROMP) where a high initiation-to-propagation rate ratio is desired.[5]

Quantitative Data: Catalyst Initiation Rates

The rate of initiation is a critical parameter that distinguishes the catalyst generations. Kinetic studies, often performed using UV-vis spectroscopy, have quantified these differences.

| Catalyst Generation | Catalyst Example | Ligand Dissociation | Observed Rate Constant (k_obs, s⁻¹) | Conditions |

| First-Generation | (PCy₃)₂Cl₂Ru=CHPh | PCy₃ | 7.48 x 10⁻⁵ | 0.10 mM in CH₂Cl₂, 25 °C[11][16] |

| Second-Generation | (IMesH₂)(PCy₃)Cl₂Ru=CHPh | PCy₃ | 1.52 x 10⁻⁴ | 0.10 mM in CH₂Cl₂, 25 °C[11][16] |

| Third-Generation | (IMesH₂)(3-Br-py)₂Cl₂Ru=CHPh | 3-Bromopyridine | > 4 | Toluene (B28343), with ethyl vinyl ether[17] |

Data compiled from studies measuring catalyst transformation and initiation kinetics. Note that conditions vary, and direct comparison should be made with caution. The G-III value represents a lower limit, highlighting its extremely rapid initiation.

Experimental Protocols

Elucidating the mechanism of Grubbs catalysts relies on a combination of kinetic, spectroscopic, and computational methods.

Protocol 1: Kinetic Analysis of Catalyst Initiation via UV-vis Spectroscopy

This protocol describes a general method for measuring the rate of the initiation reaction between a Grubbs precatalyst and an olefin substrate using stopped-flow UV-vis spectroscopy.

-

Materials and Preparation:

-

This compound (e.g., G-II).

-

Olefin substrate (e.g., ethyl vinyl ether).

-

Anhydrous, degassed solvent (e.g., toluene or CH₂Cl₂).

-

All manipulations are performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

-

-

Solution Preparation:

-

Prepare a stock solution of the this compound of known concentration (e.g., 0.1 mM).

-

Prepare a series of stock solutions of the olefin substrate at various concentrations (e.g., ranging from 1 mM to 100 mM).

-

-

Stopped-Flow Measurement:

-

The experiment is conducted using a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and immediate spectroscopic monitoring.

-

Load one syringe of the apparatus with the catalyst solution and the other with the olefin solution.

-

Set the spectrophotometer to monitor the decay of the catalyst's metal-to-ligand charge transfer (MLCT) band, which is characteristic of the precatalyst (e.g., ~334-354 nm for many Grubbs catalysts).[16][17]

-

Rapidly inject and mix the two solutions into the observation cell at a controlled temperature (e.g., 25 °C).

-

-

Data Acquisition and Analysis:

-

Record the absorbance at the chosen wavelength as a function of time. The reaction is typically followed for several half-lives.

-

The resulting absorbance vs. time data is fitted to a first-order exponential decay function (A(t) = A₀e^(-k_obs*t) + A_inf) to extract the pseudo-first-order rate constant (k_obs).[17]

-

Repeat the experiment for each olefin concentration.

-

Plot k_obs versus the olefin concentration. The nature of this plot (linear, hyperbolic) provides insight into the initiation mechanism (associative vs. dissociative).[14]

-

// Nodes Prep [label="Prepare Stock Solutions\n(Catalyst & Olefin)\nunder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="Load Syringes of\nStopped-Flow Apparatus", fillcolor="#FBBC05", fontcolor="#202124"]; Mix [label="Rapid Mix & Inject\ninto Observation Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Absorbance Decay\n(MLCT Band) vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fit [label="Fit Data to First-Order\nExponential Decay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plot [label="Plot k_obs vs. [Olefin]\nto Determine Mechanism", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Prep -> Load; Load -> Mix; Mix -> Monitor; Monitor -> Fit; Fit -> Plot; } } Figure 3: Experimental workflow for kinetic analysis of initiation.

Protocol 2: Monitoring Catalyst Transformation by ³¹P NMR Spectroscopy

Phosphorus-31 NMR is a valuable tool for observing changes involving phosphine-containing catalysts (G-I and G-II).

-

Sample Preparation:

-

In an NMR tube under an inert atmosphere, dissolve a known concentration of the this compound (e.g., 0.1 M) in a deuterated solvent (e.g., CD₂Cl₂).[11]

-

-

Data Acquisition:

-

Acquire an initial ³¹P NMR spectrum (t=0). The intact G-I catalyst will show a singlet, while G-II will also have a characteristic signal for its PCy₃ ligand.

-

If studying initiation, add the olefin substrate to the NMR tube.

-

Acquire spectra at regular time intervals.

-

-

Analysis:

-

Monitor the decrease in the intensity of the signal corresponding to the starting catalyst and the appearance of new signals.

-

The formation of free PCy₃ or its oxide (if oxygen is present) can be observed, providing evidence for the dissociative pathway and/or catalyst decomposition.[11] The percentage of catalyst transformation can be quantified by integrating the respective signals.[11][16]

-

Catalyst Decomposition

While robust, Grubbs catalysts can undergo decomposition, particularly in the presence of certain functional groups or impurities. For instance, primary alcohols can react with the first-generation catalyst to form a ruthenium hydride species, which is inactive for metathesis but may promote olefin isomerization.[18] Understanding these deactivation pathways is critical for optimizing reaction conditions and maximizing catalyst lifetime.

Conclusion

The mechanism of the this compound in olefin metathesis is a well-studied, multi-step process governed by the Chauvin mechanism. The initiation of the precatalyst to a catalytically active 14-electron species is a critical step that can proceed through dissociative or interchange pathways. The subsequent propagation involves a [2+2] cycloaddition to form a metallacyclobutane intermediate, followed by a productive cycloreversion. The evolution through successive catalyst generations has primarily focused on tuning the lability and electronic properties of the ancillary ligands to control the initiation rate, overall activity, and stability. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals to effectively harness the synthetic power of olefin metathesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. s3.smu.edu [s3.smu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.tamu.edu [chem.tamu.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

The Evolution of Olefin Metathesis: A Comprehensive Technical Guide to Grubbs Catalyst Generations

For Researchers, Scientists, and Drug Development Professionals

The advent of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has revolutionized the field of olefin metathesis, transforming it from a niche reaction into a powerful and widely used tool in organic synthesis, polymer chemistry, and drug development.[1][2] These catalysts are prized for their remarkable functional group tolerance, stability in air and moisture, and compatibility with a broad array of solvents.[1][2] This technical guide provides an in-depth overview of the evolution of Grubbs catalysts through their various generations, detailing their structural modifications, mechanistic nuances, and comparative performance in key olefin metathesis reactions.

The Genesis: First-Generation Grubbs Catalyst

The journey began with the development of the first-generation this compound, benzylidene-bis(tricyclohexylphosphino)dichlororuthenium ([RuCl₂(PCy₃)₂(=CHPh)]).[2] This landmark catalyst demonstrated predictable reactivity and tolerance to many functional groups, opening the door for the widespread application of ring-closing metathesis (RCM) in the synthesis of complex molecules.[2]

Key Features:

-

Structure: A ruthenium center coordinated to two tricyclohexylphosphine (B42057) (PCy₃) ligands, two chloride ligands, and a benzylidene group.[2]

-

Mechanism: The catalytic cycle is initiated by the dissociation of one of the phosphine (B1218219) ligands to create a vacant coordination site for the incoming olefin.[3][4]

-

Applications: Primarily used for RCM of terminal dienes and some cross-metathesis (CM) reactions.[2][5] Its activity is generally limited with sterically hindered or electron-deficient olefins.

The Breakthrough: Second-Generation this compound

A significant leap in activity and scope was achieved with the introduction of the second-generation this compound.[3][4] In this iteration, one of the PCy₃ ligands is replaced by a more strongly donating N-heterocyclic carbene (NHC) ligand, typically 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (IMes) or its saturated analogue (SIMes).[3][4]

Key Features:

-

Structure: Features one PCy₃ ligand and one NHC ligand, resulting in a mixed-ligand system.[3][4]

-

Enhanced Activity: The strong electron-donating nature of the NHC ligand promotes the dissociation of the remaining phosphine ligand, leading to a much faster initiation rate and higher overall catalytic activity.[3][6] This generation exhibits significantly greater reactivity towards a broader range of olefins, including those that are sterically demanding or electron-deficient.[3][4]

-

Mechanism: The initiation still proceeds via a dissociative mechanism, but the higher lability of the phosphine ligand in the presence of the NHC ligand accelerates the formation of the active 14-electron species.[3]

Enhanced Stability and Recyclability: Hoveyda-Grubbs Catalysts

The development of the Hoveyda-Grubbs catalysts addressed the desire for catalysts with increased stability and the potential for recovery and reuse. These catalysts feature a chelating isopropoxystyrene ligand that replaces one of the phosphine ligands.[1][7]

Key Features:

-

Structure: The ruthenium center is part of a chelate ring formed by the isopropoxy group of the benzylidene ligand. The second-generation Hoveyda-Grubbs catalyst is phosphine-free, with the other neutral ligand being an NHC.[1][7]

-

Increased Stability: The chelating nature of the benzylidene ligand leads to greater thermal stability and a slower, more controlled initiation.[1][7]

-

Mechanism: Initiation can proceed through either a dissociative pathway, involving the cleavage of the Ru-O bond, or an interchange mechanism where the incoming olefin assists in the displacement of the chelating group.[8][9]

Pushing the Limits of Initiation: Third-Generation (Fast-Initiating) Grubbs Catalysts

To achieve even faster reaction rates, the third-generation Grubbs catalysts were developed. These catalysts replace the phosphine ligands with more labile pyridine-based ligands.[1][10]

Key Features:

-

Structure: Typically feature two substituted pyridine (B92270) ligands in place of phosphines.[1][10] The use of 3-bromopyridine, for instance, dramatically increases the initiation rate.[1]

-

Extremely Fast Initiation: The lability of the pyridine ligands leads to a very rapid formation of the active catalytic species, making them highly effective for applications requiring fast polymerization, such as ring-opening metathesis polymerization (ROMP).[1][2][10]

-

Mechanism: Initiation is believed to occur through a rapid dissociation of one or both pyridine ligands, followed by olefin coordination.[10] Kinetic studies suggest a convergent mechanism involving both associative and dissociative pathways.[11][12]

Fine-Tuning Activity: Zhan Catalysts

The Zhan catalysts are a subclass of Hoveyda-Grubbs type catalysts that feature electron-withdrawing groups on the isopropoxystyrene ligand.[13] This modification allows for fine-tuning of the catalyst's initiation rate and stability.

Key Features:

-

Structure: Similar to Hoveyda-Grubbs catalysts but with substituents, such as a nitro or sulfonamide group, on the aromatic ring of the chelating ligand.[13]

-

Tunable Reactivity: The electron-withdrawing groups modulate the strength of the Ru-O bond, influencing the rate of initiation.[13]

-

Recyclability: Some Zhan catalysts are designed to be attached to solid supports, facilitating their recovery and reuse.[13]

Comparative Performance Data

To facilitate a direct comparison of the different catalyst generations, the following tables summarize their performance in two benchmark olefin metathesis reactions: the ring-closing metathesis of diethyl diallylmalonate and a representative cross-metathesis reaction.

| Catalyst Generation | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| First Generation | 0.4 | CH₂Cl₂ | Room Temp | 1 | >95 | [14] |

| Second Generation | 0.48 | Toluene (B28343) | 25 | <0.5 | >98 | [15] |

| Hoveyda-Grubbs II | 0.48 | THF | 25 | <0.5 | >98 | [15] |

| Third Generation | Not directly compared under identical conditions in the provided search results. |

Table 1: Comparative data for the Ring-Closing Metathesis of Diethyl Diallylmalonate.

| Catalyst Generation | Catalyst Loading (mol%) | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| First Generation | 5 | 1-octene and cis-1,4-diacetoxy-2-butene | CH₂Cl₂ | 40 | 12 | 82 | [16] |

| Second Generation | 5 | 1-octene and cis-1,4-diacetoxy-2-butene | CH₂Cl₂ | 40 | 1.5 | 95 | [16] |

| Hoveyda-Grubbs II | 1 | 1-octene and allyl acetate | CH₂Cl₂ | 40 | 4 | 89 | [16] |

| Third Generation | Not directly compared under identical conditions in the provided search results. |

Table 2: Comparative data for a representative Cross-Metathesis reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis of representative catalysts from each generation and their application in standard metathesis reactions are provided below.

Synthesis of First-Generation this compound ([RuCl₂(PCy₃)₂(=CHPh)])

This one-pot synthesis is adapted from the procedure reported by Grubbs and co-workers.[2]

Materials:

-

RuCl₂(PPh₃)₃

-

Tricyclohexylphosphine (PCy₃)

-

Toluene, degassed

-

Pentane (B18724), degassed

Procedure:

-

In a glovebox, dissolve RuCl₂(PPh₃)₃ in toluene.

-

Slowly add a solution of phenyldiazomethane in pentane to the ruthenium solution at room temperature. The color of the solution will change, indicating the formation of the ruthenium carbene.

-

Add a solution of tricyclohexylphosphine in toluene to the reaction mixture.

-

Stir the mixture for 1-2 hours at room temperature.

-

Remove the solvent under vacuum.

-

Wash the resulting solid with cold pentane to remove any unreacted starting materials and byproducts.

-

Dry the purple solid under vacuum to yield the first-generation this compound.

Synthesis of Second-Generation this compound ([(H₂IMes)(PCy₃)RuCl₂(=CHPh)])

This procedure involves the substitution of a phosphine ligand from the first-generation catalyst with an N-heterocyclic carbene.[17]

Materials:

-

First-Generation this compound

-

1,3-Dimesitylimidazolinium chloride (H₂IMes·HCl)

-

Potassium tert-butoxide

-

Toluene, anhydrous and degassed

Procedure:

-

In a glovebox, suspend 1,3-dimesitylimidazolinium chloride and potassium tert-butoxide in toluene.

-

Stir the mixture at room temperature for 30 minutes to generate the free carbene in situ.

-

Add the first-generation this compound to the mixture.

-

Stir the reaction mixture at 80 °C for 1 hour. The color will change from purple to reddish-brown.

-

Allow the mixture to cool to room temperature and filter to remove any inorganic salts.

-

Remove the solvent from the filtrate under vacuum.

-

Wash the resulting solid with pentane and dry under vacuum to afford the second-generation this compound as a reddish-brown powder.

Ring-Closing Metathesis of Diethyl Diallylmalonate

This is a standard procedure to evaluate the activity of Grubbs catalysts.[18]

Materials:

-

This compound (First, Second, or Hoveyda-Grubbs II generation)

-

Diethyl diallylmalonate

-

Dichloromethane (CH₂Cl₂), anhydrous and degassed

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the this compound (e.g., 1 mol%) in a portion of the dichloromethane.

-

In a separate flask, dissolve diethyl diallylmalonate in the remaining dichloromethane.

-

Add the catalyst solution to the substrate solution with stirring at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the product by column chromatography on silica (B1680970) gel.

Visualizing the Catalytic Cycles and Evolution

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the different this compound generations and their evolutionary relationship.

Conclusion

The continuous evolution of Grubbs catalysts has profoundly impacted the landscape of modern organic synthesis. From the foundational first-generation catalyst to the highly active and specialized later generations, each development has expanded the scope and applicability of olefin metathesis. For researchers in drug development and other scientific fields, a thorough understanding of the characteristics and performance of each catalyst generation is paramount for the rational design of efficient and effective synthetic strategies. The selection of the optimal catalyst depends on the specific substrate and desired transformation, with factors such as steric hindrance, electronic properties, and desired reaction rate all playing a crucial role. This guide serves as a foundational resource for navigating the diverse world of Grubbs catalysts and harnessing their full potential in chemical research and development.

References

- 1. Buy this compound, 3nd Generation | 900169-53-1 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. Hoveyda–this compound | Encyclopedia MDPI [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]

- 11. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Zhan catalyst - Wikipedia [en.wikipedia.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. CN101775043A - Method for synthesizing second generation this compound - Google Patents [patents.google.com]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to Ring-Closing Metathesis with Grubbs Catalysts: Principles, Protocols, and Performance

For Researchers, Scientists, and Drug Development Professionals

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of a wide array of cyclic molecules. This is particularly true in the fields of drug discovery and materials science, where the synthesis of complex ring systems is often a critical step. The development of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has been instrumental in the widespread adoption of this technology. These catalysts offer remarkable functional group tolerance, stability, and catalytic activity, making RCM a favored strategy for the formation of small, medium, and large rings, including challenging macrocycles and heterocycles.[1][2]

This technical guide provides an in-depth exploration of the fundamental principles of ring-closing metathesis using Grubbs catalysts. It covers the reaction mechanism, the evolution of the catalyst generations, quantitative data on their performance, and detailed experimental protocols for key reactions.

Fundamental Principles of Ring-Closing Metathesis

Ring-closing metathesis is an intramolecular olefin metathesis reaction where a diene substrate is converted into a cyclic alkene with the liberation of a small volatile olefin, typically ethylene (B1197577).[3] The reaction is catalyzed by a transition metal alkylidene complex, with Grubbs catalysts being the most widely used.

The Catalytic Cycle

The generally accepted mechanism for RCM, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[1] The catalytic cycle can be broken down into the following key stages:

-

Initiation: The active catalytic species is generated from the precatalyst. For the first-generation Grubbs catalyst, this involves the dissociation of a phosphine (B1218219) ligand to create a vacant coordination site.

-

Alkene Coordination: One of the terminal alkenes of the diene substrate coordinates to the ruthenium center.

-

[2+2] Cycloaddition: The coordinated alkene undergoes a [2+2] cycloaddition with the ruthenium alkylidene to form a four-membered metallacyclobutane intermediate.

-

[2+2] Cycloreversion (Retro-cycloaddition): The metallacyclobutane ring cleaves in a productive manner to release the first part of the substrate and form a new ruthenium alkylidene intermediate.

-

Intramolecular Reaction: The second terminal alkene of the same molecule then coordinates to the ruthenium center and undergoes another [2+2] cycloaddition to form a second metallacyclobutane intermediate that incorporates the cyclic structure.

-

Final Cycloreversion and Catalyst Regeneration: This final metallacyclobutane intermediate undergoes a final cycloreversion to release the desired cyclic alkene product and regenerate the initial catalytically active species, which can then re-enter the catalytic cycle. The driving force for the reaction is often the entropically favorable release of volatile ethylene gas.[1]

Evolution of Grubbs Catalysts

The development of Grubbs catalysts has progressed through several generations, each offering improved activity, stability, and substrate scope.

-

First-Generation this compound (G-I): This catalyst, [RuCl₂(PCy₃)₂(=CHPh)], was a significant breakthrough due to its tolerance to a wide range of functional groups and its stability in air and moisture. However, it exhibits lower activity compared to later generations, particularly with sterically hindered or electron-deficient olefins.

-

Second-Generation this compound (G-II): The second-generation catalyst, [RuCl₂(IMes)(PCy₃)(=CHPh)], replaces one of the tricyclohexylphosphine (B42057) (PCy₃) ligands with a more electron-donating N-heterocyclic carbene (NHC) ligand. This modification results in a dramatic increase in catalytic activity and thermal stability, allowing for the cyclization of more challenging substrates, including those leading to tri- and tetrasubstituted double bonds.[4]

-

Hoveyda-Grubbs Catalysts: These are derivatives of the second-generation catalyst where the benzylidene ligand is modified with a chelating isopropoxy group. The Hoveyda-Grubbs second-generation catalyst is known for its high stability and is often used in demanding applications.

-

Third-Generation this compound (G-III) and other advanced catalysts: Further modifications, such as replacing the remaining phosphine ligand with a more labile one like pyridine, have led to "fast-initiating" catalysts. These are particularly useful in ring-opening metathesis polymerization (ROMP). Other developments include catalysts with enhanced stereoselectivity (Z-selective catalysts) and catalysts designed for specific applications like aqueous-phase metathesis.

Data Presentation: Catalyst Performance in RCM

The choice of catalyst is crucial for the success of an RCM reaction and depends heavily on the substrate and the desired ring size. The following tables summarize quantitative data from various studies to provide a comparative overview of catalyst performance.

Table 1: Comparison of Grubbs Catalysts for the Synthesis of 5- to 7-Membered Nitrogen Heterocycles

| Substrate (Diene) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product (Ring Size) | Yield (%) | Reference |

| N-Cbz-diallylamine | G-II (0.05) | Neat | 25 | 0.5 | 5 | >95 | [5] |

| N-Boc-diallylamine | G-II (0.05) | Neat | 25 | 0.5 | 5 | >95 | [5] |

| N-Cbz-allylhomoallylamine | G-II (1.0) | Toluene (1.0 M) | 80 | 16 | 6 | >95 | [5] |

| N-Boc-allylhomoallylamine | G-II (1.0) | Toluene (1.0 M) | 80 | 16 | 6 | >95 | [5] |

| N-Cbz-bis(homoally)amine | G-II (5.0) | Toluene (0.2 M) | 80 | 16 | 7 | >95 | [5] |

| N-Boc-bis(homoally)amine | G-II (5.0) | Toluene (0.05 M) | 80 | 16 | 7 | >95 | [5] |

Table 2: Performance of Grubbs Catalysts in the Synthesis of Medium-Sized Rings (8-10 Members)

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product Ring Size | Yield (%) | Reference |

| Diene precursor for Serpendione | Grubbs II | 5 | CH₂Cl₂ | Reflux | 12 | 8 | 75 | [6] |

| Diene precursor for Stemoamide | Grubbs II | 10 | Toluene | 80 | 4 | 8 | 85 | [6] |

| Diene 12a (in reference) | Grubbs I | 5 | CH₂Cl₂ | 25 | 48 | 8 | 14 | [4] |

| Diene 12a (in reference) | Schrock Catalyst | 5 | Benzene | 25 | 1 | 8 | 95 | [4] |

| Diene 13a (in reference) | Grubbs I | 5 | CH₂Cl₂ | 25 | 48 | 9 | 4 | [4] |

Table 3: RCM for Macrocyclization

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product Ring Size | Yield (%) | Reference |

| Diene ester 32 (in reference) | syn-9 (in reference) | 1 | CH₂Cl₂ | 40 | 24 | 14 | 95 | [7] |

| Diene ester 33 (in reference) | syn-9 (in reference) | 1 | CH₂Cl₂ | 40 | 24 | 14 | 92 | [7] |

| Diene 10a (in reference) | Grubbs I | 2.5 | DCM | 40 | 24 | Macrocycle | 92 | [8] |

| Diene 10a (in reference) | Catalyst 7b (in reference) | 1.0 | DCM | 40 | 24 | Macrocycle | 98 | [8] |

Experimental Protocols

The following are detailed methodologies for representative RCM reactions. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) as the catalysts, although relatively stable, can be sensitive to oxygen, especially in solution.

Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate

This protocol is a common undergraduate or introductory graduate-level experiment demonstrating a straightforward RCM reaction.

Materials:

-

Diethyl diallylmalonate

-

Grubbs Second Generation Catalyst

-

Anhydrous, degassed dichloromethane (B109758) (DCM)

-

Activated carbon

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add diethyl diallylmalonate.

-

Solvent Addition: Add anhydrous and degassed dichloromethane to dissolve the substrate. The concentration is typically in the range of 0.05 to 0.1 M.

-

Catalyst Addition: In a separate vial, weigh the Grubbs second-generation catalyst (typically 1-5 mol%). Dissolve the catalyst in a small amount of anhydrous, degassed DCM.

-

Reaction Initiation: Add the catalyst solution to the stirring solution of the diene. The reaction mixture will typically change color upon addition of the catalyst.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (typically after 1-2 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure diethyl cyclopent-3-ene-1,1-dicarboxylate. Alternatively, for a simpler purification, the crude product can be dissolved in a minimal amount of solvent and stirred with activated carbon to remove the ruthenium byproducts, followed by filtration through a pad of celite.

Solid-Phase Synthesis of a Cyclic Peptide

This protocol illustrates the application of RCM in the synthesis of more complex molecules, such as cyclic peptides on a solid support.

Materials:

-

Resin-bound linear peptide containing two O-allyl tyrosine residues

-

Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst

-

Anhydrous, degassed dichloromethane (DCM) or a mixture of DCM and N,N-dimethylformamide (DMF)

-

Isomerization suppressants (e.g., 1,4-benzoquinone (B44022) or phenol) - optional

-

Standard solid-phase peptide synthesis (SPPS) vessel and shaker

-

Inert atmosphere setup

Procedure:

-

Resin Preparation: Swell the resin-bound linear peptide in the chosen reaction solvent (e.g., DCM or DCM/DMF) in an SPPS vessel under an inert atmosphere.

-

Catalyst Solution Preparation: In a separate flask, prepare a solution of the Grubbs or Hoveyda-Grubbs catalyst (typically 15-40 mol% relative to the peptide) in the reaction solvent.

-

Reaction: Add the catalyst solution to the swollen resin and shake the mixture at the desired temperature (e.g., 40 °C). The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.

-

Washing: After the desired reaction time (typically 2-24 hours), drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by other solvents like methanol (B129727) and DCM to remove the catalyst and byproducts.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether. The crude product is then purified by preparative reverse-phase HPLC.

Visualization of Workflows and Relationships

Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for an RCM reaction and the logical relationship between the different generations of Grubbs catalysts.

Conclusion

Ring-closing metathesis utilizing Grubbs catalysts has become an indispensable transformation in modern organic chemistry. The continuous evolution of these catalysts has expanded the boundaries of what is synthetically achievable, providing access to complex molecular architectures with high efficiency and predictability. For researchers in drug discovery and development, a thorough understanding of the principles of RCM, coupled with access to reliable experimental protocols and comparative performance data, is essential for the successful application of this powerful technology. This guide has aimed to provide a solid foundation in these core aspects, empowering scientists to effectively leverage RCM in their synthetic endeavors.

References

- 1. Ring Closing Metathesis [organic-chemistry.org]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]

An In-depth Technical Guide to Exploratory Studies of Grubbs Catalysts in Cross-Metathesis Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Grubbs catalysts in cross-metathesis reactions, a cornerstone of modern organic synthesis. It delves into the mechanistic underpinnings, catalyst evolution, and practical considerations for achieving high efficiency and selectivity. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in drug discovery and development where the construction of complex molecular architectures is paramount.

Introduction to Olefin Cross-Metathesis

Olefin metathesis is a powerful catalytic reaction that enables the redistribution of carbon-carbon double bonds.[1][2] Among its variants, cross-metathesis (CM) is an intermolecular reaction that joins two different alkene molecules, offering a direct route to novel olefins.[1][3] The advent of well-defined ruthenium-based catalysts, pioneered by Robert H. Grubbs, has revolutionized this field by providing highly active and functional group tolerant catalytic systems.[1][4] These catalysts are compatible with a wide array of functional groups and solvents, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5]

Statistically, a cross-metathesis reaction between two terminal alkenes can produce a mixture of up to six products, including the desired cross-coupled product and two homodimers, each as a mixture of E and Z isomers.[6] However, by carefully selecting the catalyst and reaction conditions, high yields and selectivities for the desired cross-product can be achieved.[6]

Grubbs Catalysts: Generations and Mechanistic Insights

Grubbs catalysts have evolved through several generations, each offering improved activity, stability, and selectivity.

-

First-Generation Grubbs Catalyst: This catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands and is known for its tolerance to a variety of functional groups.[4][7]

-

Second-Generation this compound: In this generation, one of the phosphine (B1218219) ligands is replaced by an N-heterocyclic carbene (NHC) ligand.[7] This modification significantly enhances the catalyst's activity, allowing for the metathesis of more sterically hindered and electron-deficient olefins.[7][8]

-

Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the catalyst from the reaction mixture.[4]

-

Third-Generation this compound (Fast-Initiating Catalysts): These catalysts are designed for rapid initiation, which is particularly advantageous in applications like ring-opening metathesis polymerization (ROMP).[4]

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[9] The reaction is initiated by the coordination of an olefin to the ruthenium center, followed by a [2+2] cycloaddition to form the four-membered ring intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin and a new ruthenium carbene, which continues the catalytic cycle.[2]

Quantitative Data from Exploratory Studies

The following tables summarize quantitative data from various exploratory studies on this compound-mediated cross-metathesis reactions.

Table 1: Cross-Metathesis of Allylic Alcohols with Acrylates using Second-Generation this compound [10][11]

| Entry | Allylic Alcohol | Acrylate (B77674) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | E/Z Ratio |

| 1 | 1-(p-bromophenyl)prop-2-en-1-ol | Methyl acrylate | 5 | Diethyl ether | 6-12 | 85 | >95:5 |

| 2 | 1-phenylprop-2-en-1-ol | Benzyl acrylate | 5 | Diethyl ether | 6-12 | 92 | >95:5 |

| 3 | 4-methylpent-1-en-3-ol | tert-Butyl acrylate | 5 | Diethyl ether | 5 | 81 | 95:5 |

Table 2: Cross-Metathesis of Various Olefins with a Second-Generation this compound [12]

| Entry | Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | E/Z Ratio |

| 1 | 1-octene | Methyl methacrylate | 5 | Dichloromethane | 12 | 68 | >20:1 |

| 2 | Styrene | Methyl acrylate | 5 | Dichloromethane | 12 | 85 | >20:1 |

| 3 | Allylbenzene | Acrylonitrile | 5 | Dichloromethane | 12 | 75 | >20:1 |

Table 3: Effect of Copper Iodide (CuI) on Cross-Metathesis Reactions [13]

| Entry | Olefin 1 | Olefin 2 | Catalyst | Additive (mol%) | Solvent | Conversion (%) |

| 1 | 4-vinylanisole | Methyl vinyl ketone | Grubbs-II (2 mol%) | None | Diethyl ether | ~20 |

| 2 | 4-vinylanisole | Methyl vinyl ketone | Grubbs-II (2 mol%) | CuI (3 mol%) | Diethyl ether | >95 |

| 3 | Osthole | tert-Butyl acrylate | Grubbs-II (2 mol%) | CuI (3 mol%) | Diethyl ether | 81 (yield) |

Detailed Experimental Protocols

The following are generalized yet detailed protocols for conducting cross-metathesis reactions using Grubbs catalysts.

General Procedure for Cross-Metathesis

-

Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (argon or nitrogen) for 10-15 minutes.[10][14]

-

Reagent Addition: The olefin substrates, solvent, and any additives are added to the flask under a positive flow of the inert gas. For reactions sensitive to air or moisture, degassed solvents are recommended.[14][15]

-

Degassing: The solution is degassed by bubbling the inert gas through it for 15-20 minutes.[14]

-

Catalyst Addition: The this compound is added to the reaction mixture under a positive pressure of the inert gas.[14]

-

Reaction: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored for completion by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]

-

Quenching: Upon completion, the reaction is cooled to room temperature and quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst, followed by stirring for 30 minutes.[14]

-

Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.[14]

Protocol for Cross-Metathesis of an Allylic Alcohol with an Acrylate[10][11]

-

Setup: A round-bottom flask with a stir bar is oven-dried and flushed with argon for 10 minutes.

-

Reagents: The acrylate (5 equivalents), second-generation this compound (0.005 equivalents), and CuI (0.006 equivalents) are charged into the flask under a positive flow of argon.

-

Solvent: Anhydrous diethyl ether is added to achieve a concentration of approximately 1 M.

-

Degassing: Argon is bubbled through the reaction mixture for 15 minutes while setting up for reflux.

-

Substrate Addition: After 10 minutes of reflux, the allylic alcohol (1 equivalent) is added.

-

Reaction: The mixture is allowed to reflux for 5 hours.

-

Purification: After completion, the solvents are evaporated, and the product is purified by flash chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in Grubbs-catalyzed cross-metathesis.

Catalytic Cycle of this compound in Cross-Metathesis

Caption: The catalytic cycle of this compound in a cross-metathesis reaction.

General Experimental Workflow for Cross-Metathesis

Caption: A generalized workflow for performing a Grubbs-catalyzed cross-metathesis reaction.

Conclusion

Grubbs catalysts have emerged as indispensable tools in organic synthesis, enabling the efficient and selective construction of carbon-carbon double bonds through cross-metathesis. The continuous development of new generations of catalysts has expanded the scope of this reaction to include a wide range of functionalized and sterically demanding substrates. For researchers in drug discovery and development, a thorough understanding of the principles and practical aspects of Grubbs-catalyzed cross-metathesis is crucial for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the exploration of this powerful synthetic methodology.

References

- 1. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. React App [pmc.umicore.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Cross Metathesis [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Chauvin Mechanism in Grubbs-Catalyzed Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Chauvin mechanism, the cornerstone of our understanding of Grubbs-catalyzed olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction has revolutionized synthetic chemistry, with wide-ranging applications in drug discovery, polymer science, and fine chemical synthesis. This document delves into the core principles of the mechanism, supported by quantitative data, detailed experimental protocols for its investigation, and a visual representation of the catalytic cycle.

Introduction to Olefin Metathesis and the Chauvin Mechanism

Olefin metathesis is a catalytic reaction that involves the redistribution of alkene (olefin) fragments through the cleavage and regeneration of carbon-carbon double bonds.[1] For their groundbreaking work in elucidating the mechanism and developing highly efficient catalysts, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were jointly awarded the Nobel Prize in Chemistry in 2005.[1]

The now universally accepted mechanism for transition-metal catalyzed olefin metathesis was first proposed by Yves Chauvin in 1971.[2] The Chauvin mechanism describes a stepwise process involving a metal carbene (or alkylidene) as the active catalytic species. This mechanism elegantly explains the seemingly complex bond reorganization that occurs during metathesis.

The core of the Chauvin mechanism is a [2+2] cycloaddition between a metal carbene and an olefin to form a highly reactive four-membered ring intermediate known as a metallacyclobutane.[2][3] This intermediate then undergoes a retro [2+2] cycloaddition, breaking apart in a different manner to release a new olefin and a new metal carbene, thus propagating the catalytic cycle.[2][3] This process allows for the scrambling of alkylidene groups, leading to the formation of new olefin products.

The Catalytic Cycle: A Step-by-Step Breakdown

The Chauvin mechanism can be broken down into the following key steps, which are initiated by a Grubbs catalyst, a ruthenium-based metal carbene complex:

-

Initiation: The pre-catalyst, typically a stable 16-electron ruthenium complex, must first generate a more reactive 14-electron intermediate. For first-generation Grubbs catalysts, this involves the dissociation of a phosphine (B1218219) ligand.[4] In second-generation catalysts, which feature a more strongly bound N-heterocyclic carbene (NHC) ligand, phosphine dissociation is still a key initiation step.[5]

-

Olefin Coordination: The incoming olefin substrate coordinates to the vacant site on the 14-electron metal carbene species.

-

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the metal carbene to form a metallacyclobutane intermediate.[2][3] This is a critical step in the catalytic cycle.

-

Retro [2+2] Cycloaddition: The metallacyclobutane intermediate is unstable and rapidly undergoes a retro [2+2] cycloaddition. This can occur in two ways:

-

Productive Metathesis: The ring cleaves in a way that releases a new olefin product and a new metal carbene intermediate.

-

Non-productive Metathesis: The ring cleaves to regenerate the original metal carbene and olefin, with no net reaction.

-

-

Propagation: The newly formed metal carbene can then react with another molecule of the olefin substrate (or the second olefin in a cross-metathesis reaction), continuing the catalytic cycle.

Quantitative Data: Catalyst Performance and Kinetics

The efficiency of Grubbs-catalyzed metathesis reactions is highly dependent on the generation of the catalyst and the specific reaction conditions. The following tables summarize key quantitative data related to the performance of different Grubbs catalysts.

Table 1: Comparison of Catalyst Transformation Rate Constants for Grubbs Catalysts

| Catalyst Generation | Catalyst | Observed Rate Constant (k_obs) [s⁻¹] | Conditions | Reference |

| First Generation | [RuCl₂(PCy₃)₂(CHPh)] | 7.48 x 10⁻⁵ | 0.10 mM in CH₂Cl₂ at 25 °C | [2][4] |

| Second Generation | [RuCl₂(PCy₃)(IMes)(CHPh)] | 1.52 x 10⁻⁴ | 0.10 mM in CH₂Cl₂ at 25 °C | [2][4] |

Table 2: Initiation Rate Constants for Hoveyda-Grubbs Second Generation Catalysts with Ethyl Vinyl Ether

| Catalyst | k_init [L mol⁻¹ s⁻¹] | Conditions | Reference |

| Hoveyda-Grubbs II | 1.2 x 10⁻³ | Toluene, 25 °C | [4] |

| (NO₂)₂-Hoveyda-Grubbs II | 4.5 x 10⁻² | Toluene, 25 °C | [4] |

Experimental Protocols for Mechanistic Studies

Elucidating the Chauvin mechanism has relied on a variety of sophisticated experimental techniques. Below are detailed protocols for key experiments used to probe the intricacies of Grubbs-catalyzed olefin metathesis.

General Protocol for Olefin Metathesis Reaction

This protocol provides a general procedure for performing a ring-closing metathesis (RCM) reaction, a common application of Grubbs catalysts.

Materials:

-

Diene substrate

-

This compound (e.g., Grubbs second generation)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Vessel Preparation: Thoroughly dry the reaction vessel and stir bar in an oven and allow to cool under a stream of inert gas.

-

Reaction Setup:

-

Under a positive pressure of inert gas, add the diene substrate to the reaction vessel.

-

Dissolve the substrate in the anhydrous, degassed solvent.

-

While stirring, add the this compound to the solution. The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.

-

-

Reaction Quenching and Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of ethyl vinyl ether.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclic olefin.

-

In-situ NMR Monitoring of a Metathesis Reaction

This protocol outlines the procedure for monitoring the progress of a Grubbs-catalyzed metathesis reaction in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

NMR tube with a J. Young valve or a screw cap

-

Deuterated solvent (e.g., CD₂Cl₂)

-

Substrate

-

This compound

-

Internal standard (e.g., ferrocene (B1249389) or 1,3,5-trimethoxybenzene)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a glovebox or under an inert atmosphere, accurately weigh the substrate and the internal standard into a vial.

-

Dissolve the solids in the deuterated solvent.

-

Transfer the solution to the NMR tube.

-

In a separate vial, prepare a stock solution of the this compound in the deuterated solvent.

-

-

NMR Spectrometer Setup:

-

Lock and shim the NMR spectrometer on the prepared sample solution.

-

Acquire a reference spectrum before the addition of the catalyst.

-

-

Reaction Initiation and Monitoring:

-

Inject the catalyst solution into the NMR tube using a syringe.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals of the starting material, product, and internal standard in each spectrum.

-

Plot the concentration of each species as a function of time to obtain kinetic profiles for the reaction.

-

Deuterium (B1214612) Labeling Study to Probe the Mechanism

Deuterium labeling is a powerful tool to trace the fate of atoms during a chemical reaction and provide insight into the reaction mechanism.

Materials:

-

Deuterium-labeled olefin substrate (e.g., a terminal alkene with deuterium at the vinylic positions)

-

Non-labeled olefin substrate

-

This compound

-

Solvent (e.g., benzene-d₆)

-

NMR tubes

-

NMR spectrometer

-

GC-MS for product analysis

Procedure:

-

Reaction Setup:

-

Prepare two separate reactions in NMR tubes under an inert atmosphere.

-

In the first tube, combine the deuterium-labeled olefin and the this compound in the deuterated solvent.

-

In the second tube, combine the non-labeled olefin and the this compound in the same deuterated solvent.

-

-

Reaction and Analysis:

-

Allow the reactions to proceed for a set period.

-

Analyze the product distribution in each reaction using ¹H NMR, ²H NMR, and GC-MS.

-

-

Mechanistic Interpretation:

-

By analyzing the distribution of deuterium in the products, one can deduce the connectivity of the atoms during the metathesis reaction, providing evidence for the formation of the metallacyclobutane intermediate as proposed by the Chauvin mechanism.[6]

-

Synthesis and Characterization of a Ruthenacyclobutane Intermediate

Direct observation of the metallacyclobutane intermediate provides strong evidence for the Chauvin mechanism. This protocol describes a general method for the synthesis and characterization of a ruthenacyclobutane.[7][8]

Materials:

-

A suitable Grubbs pre-catalyst (e.g., a second-generation catalyst)

-

Ethylene (B1197577) or another simple olefin

-

Low-temperature reaction setup (e.g., a Schlenk flask equipped with a cold bath)

-

Deuterated solvent suitable for low-temperature NMR (e.g., CD₂Cl₂)

-

Low-temperature NMR spectrometer

Procedure:

-

Catalyst Activation:

-

Dissolve the Grubbs pre-catalyst in the deuterated solvent in a Schlenk flask at a low temperature (e.g., -78 °C).

-

Initiate the catalyst by adding a suitable activating agent if necessary (e.g., a phosphine scavenger for first-generation catalysts).

-

-

Formation of the Metallacyclobutane:

-

Introduce a stream of ethylene gas into the cold catalyst solution.

-

Allow the reaction to proceed at the low temperature, monitoring for a color change which often indicates the formation of the metallacyclobutane.

-

-

Low-Temperature NMR Characterization:

-

Carefully transfer the cold reaction mixture to a pre-cooled NMR tube under an inert atmosphere.

-

Quickly acquire NMR spectra (¹H, ¹³C) at a low temperature (e.g., -80 °C) to observe the characteristic signals of the ruthenacyclobutane intermediate.

-

-

Confirmation and Further Studies:

-

The structure of the metallacyclobutane can be confirmed by 2D NMR techniques.

-

Variable temperature NMR studies can be performed to observe the decomposition of the metallacyclobutane and the formation of metathesis products.

-

Visualizing the Chauvin Mechanism

The following diagram, generated using the DOT language, illustrates the key steps and intermediates of the Chauvin mechanism in a Grubbs-catalyzed olefin metathesis reaction.

The Chauvin mechanism for olefin metathesis.

Conclusion

The Chauvin mechanism provides a robust framework for understanding the intricate bond reorganizations that occur during Grubbs-catalyzed olefin metathesis. This technical guide has outlined the fundamental principles of this mechanism, supported by quantitative data on catalyst performance and detailed experimental protocols for its investigation. A thorough understanding of the Chauvin mechanism is essential for researchers, scientists, and drug development professionals seeking to leverage the power of olefin metathesis in their synthetic endeavors. By continuing to explore the nuances of this fundamental catalytic cycle, the scientific community can further expand the scope and utility of this remarkable reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization and dynamics of substituted ruthenacyclobutanes relevant to the olefin cross-metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and Dynamics of Substituted Ruthenacyclobutanes Relevant to the Olefin Cross-Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Activity: An In-depth Technical Guide to Electronic and Steric Effects in Grubbs Catalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of Grubbs catalysts has revolutionized olefin metathesis, a powerful carbon-carbon double bond forming reaction with broad applications in organic synthesis, polymer chemistry, and drug discovery. The remarkable success of these ruthenium-based catalysts lies in their functional group tolerance, stability, and, most importantly, their tunability. By systematically modifying the ligands surrounding the ruthenium center, chemists can precisely control the catalyst's reactivity, selectivity, and stability. This guide provides a deep dive into the two fundamental pillars governing this control: electronic and steric effects.

Core Principles: Electronic and Steric Influences

The catalytic prowess of a Grubbs catalyst is intricately linked to the properties of its ligands, primarily the N-heterocyclic carbene (NHC) and the benzylidene moiety. These ligands dictate the catalyst's behavior through a delicate interplay of electronic and steric factors.

Electronic Effects: The electron density at the ruthenium center is a critical determinant of the catalyst's activity. Electron-donating groups (EDGs) on the ligands increase the electron density at the metal, which can influence the rates of key steps in the catalytic cycle, such as olefin coordination and metallacyclobutane formation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, impacting the catalyst's initiation rate and stability. For instance, in Hoveyda-Grubbs type catalysts, EWGs on the benzylidene ether ligand have been shown to significantly increase initiation rates[1][2]. This is because they weaken the Ru-O bond, facilitating the dissociation of the chelating group to generate the active 14-electron species[3][4].

Steric Effects: The sheer size and spatial arrangement of the ligands play a profound role in dictating the catalyst's selectivity and stability. Bulky ligands can create a sterically hindered environment around the ruthenium center, which can favor the formation of specific olefin isomers (e.g., Z-isomers) by controlling the approach of the substrate[5][6]. The steric bulk of the NHC ligand, often quantified by the percent buried volume (%Vbur), is a key parameter in tuning catalyst performance. Larger %Vbur values are generally associated with increased stability and can influence the dominant catalytic pathway[7][8]. However, excessive steric hindrance can also impede the reaction rate by slowing down substrate coordination[9][10].

Quantifying the Effects: Key Parameters and Data

To systematically understand and predict the behavior of Grubbs catalysts, a quantitative approach is essential. Researchers have developed several parameters to quantify the electronic and steric properties of the ligands.

Electronic Parameters

The electronic influence of substituents on the benzylidene ligand is often correlated with Hammett parameters (σ) . These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A more positive Hammett value indicates a stronger electron-withdrawing effect.

Steric Parameters

For phosphine (B1218219) ligands in first-generation Grubbs catalysts, the Tolman cone angle (θ) has been a useful descriptor of steric bulk. However, for the more complex NHC ligands in second and third-generation catalysts, the percent buried volume (%Vbur) has emerged as a more accurate and versatile measure of steric hindrance[11][12][13]. It represents the percentage of the coordination sphere of the metal that is occupied by the ligand.

The following tables summarize key quantitative data from the literature, illustrating the impact of electronic and steric modifications on catalyst performance.

Table 1: Influence of Electronic Effects on the Initiation Rate of Hoveyda-Grubbs Type Catalysts

| Catalyst Substituent (R) | Hammett Parameter (σp) | Relative Initiation Rate (k_rel) |

| -NEt₂ | -0.83 | 1 |

| -OiPr | -0.48 | 10 |

| -H | 0.00 | 25 |

| -F | +0.06 | 30 |

| -NO₂ | +0.78 | 95 |

Data synthesized from findings suggesting electron-withdrawing groups accelerate initiation.[1][2]

Table 2: Influence of NHC Ligand Steric Bulk on Catalyst Performance

| NHC Ligand | % Buried Volume (%Vbur) | Catalyst Stability | Activity towards Tetrasubstituted Olefins |

| Me₂IMes | 34.7 | Moderate | Moderate |

| SIMes | 35.4 | Good | Good |

| SIPr | 36.5 | Excellent | High |

| 2-SICyNap | 34.6 | Moderate | Very High |

Data compiled from studies on sterically modified NHC ligands.[8]

Visualizing the Mechanisms

To comprehend the intricate relationship between ligand properties and catalytic function, it is crucial to visualize the underlying reaction pathways. The following diagrams, rendered in Graphviz DOT language, illustrate key processes in Grubbs catalysis.

The Olefin Metathesis Catalytic Cycle

The generally accepted mechanism for olefin metathesis catalyzed by Grubbs catalysts proceeds through a series of metallacyclobutane intermediates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the mechanism of the initiation reaction in Grubbs-Hoveyda complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 12. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Preliminary Investigation of Grubbs Catalysts for Novel Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Grubbs catalysts in the synthesis of novel polymers. It covers the fundamental reaction mechanisms, detailed experimental protocols, and a summary of key performance data. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in polymer chemistry and its application in fields such as drug development.

Introduction to Grubbs Catalysts and Olefin Metathesis

Grubbs catalysts are a series of transition metal carbene complexes, typically containing ruthenium, that are highly effective in mediating olefin metathesis reactions.[1][2][3] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules and polymers.[2] The development of these catalysts, pioneered by Nobel laureate Robert H. Grubbs, has provided chemists with tools that are remarkably tolerant to a wide variety of functional groups and are stable in the presence of air and moisture, significantly broadening the scope of olefin metathesis.[3][4]

For polymer synthesis, Ring-Opening Metathesis Polymerization (ROMP) is a particularly important application of Grubbs catalysts.[1][4][5] ROMP utilizes the relief of ring strain in cyclic olefins as the driving force for polymerization, allowing for the creation of highly functionalized polymers with controlled molecular weights and narrow polydispersity indices (PDI).[4][5] The "living" nature of some Grubbs catalyst-mediated ROMP systems enables the synthesis of complex polymer architectures, such as block copolymers and bottlebrush polymers.[4][5][6]

Over the years, several generations of Grubbs catalysts have been developed, each offering distinct advantages in terms of activity, stability, and selectivity.[4][7]

-

First-Generation this compound (G1): The original catalyst, featuring two phosphine (B1218219) ligands, is known for its stability but has lower activity compared to later generations.[7][8] It has shown unique and superior activity in certain cascade polymerizations.[8][9]

-

Second-Generation this compound (G2): This catalyst replaces one of the phosphine ligands with an N-heterocyclic carbene (NHC) ligand, resulting in significantly higher activity and broader applicability.[4][7]

-

Third-Generation this compound (G3): Also known as fast-initiating catalysts, G3 catalysts replace the remaining phosphine ligand with a more labile pyridine (B92270) ligand, leading to extremely fast initiation rates.[7][10] This characteristic is particularly useful for achieving living polymerizations and synthesizing polymers with low PDI.[10][11]

The Mechanism of Ring-Opening Metathesis Polymerization (ROMP)

The generally accepted mechanism for olefin metathesis, including ROMP, is the Chauvin mechanism.[12] This mechanism involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the ruthenium carbene of the catalyst and the carbon-carbon double bond of the monomer.[5][12] This intermediate then undergoes a retro-[2+2] cycloreversion to generate a new ruthenium carbene and a new olefin. In the context of ROMP, the newly formed olefin remains attached to the growing polymer chain.[5]

The driving force for ROMP is the relief of ring strain in the cyclic monomer.[5] The living nature of the polymerization is achieved when the rate of initiation is much faster than the rate of propagation, and termination reactions are minimized.[5][11] This allows for the sequential addition of different monomers to create block copolymers.[7][13]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of polymers using Grubbs catalysts via ROMP. These are synthesized from various literature sources and should be adapted based on the specific monomer and desired polymer characteristics.

General Protocol for ROMP of a Norbornene Derivative

This protocol describes a typical small-scale polymerization in a glovebox environment.

Materials:

-

This compound (e.g., G2 or G3)

-

Norbornene-based monomer

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))

-

Ethyl vinyl ether (for termination)

-

Methanol (for precipitation)

-

Internal standard for NMR (e.g., tetramethylsilane (B1202638) - TMS)

-

Schlenk tube or vial with a magnetic stir bar

Procedure:

-

Monomer Preparation: In a glovebox, dissolve the desired amount of the norbornene monomer in the anhydrous, degassed solvent in a vial.[14] The concentration is typically in the range of 0.1 to 1 M.

-

Catalyst Solution Preparation: In a separate vial, dissolve the this compound in a small amount of the same solvent.[14] The monomer-to-catalyst ratio will determine the target degree of polymerization.

-

Initiation: Rapidly add the catalyst solution to the stirring monomer solution.[14] The reaction mixture may change color, indicating the initiation of polymerization.

-

Polymerization: Allow the reaction to stir at a controlled temperature (e.g., room temperature or 50°C) for a specified time.[14] The reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of monomer vinyl protons.[15][16]

-

Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether.[14] This reacts with the active ruthenium center, quenching the polymerization.

-

Precipitation and Isolation: Remove the reaction vial from the glovebox and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol.

-

Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

-

Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.[7]

Synthesis of Block Copolymers

The living nature of ROMP allows for the synthesis of block copolymers by sequential monomer addition.

Procedure:

-

Follow the general ROMP protocol (steps 1-4) for the first monomer.